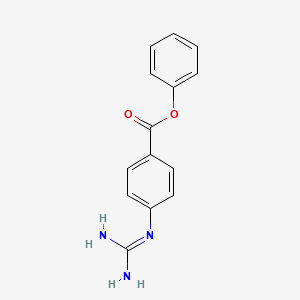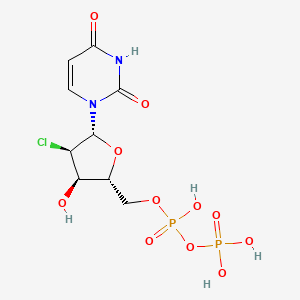
4-胍基苯甲酸苯酯
描述
Phenyl 4-guanidinobenzoate is a chemical compound with the molecular formula C14H13N3O2. It is a derivative of 4-guanidinobenzoate and has been studied for its potential as an inhibitor of enteropeptidase, a membrane-bound serine protease localized to the duodenal brush border
科学研究应用
Phenyl 4-guanidinobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: The compound’s properties make it useful in the development of pharmaceuticals and other chemical products.
作用机制
Target of Action
Phenyl 4-guanidinobenzoate primarily targets enteropeptidase , a membrane-bound serine protease localized to the duodenal brush border . Enteropeptidase plays a crucial role in the digestion of proteins by activating trypsinogen to trypsin .
Mode of Action
Phenyl 4-guanidinobenzoate acts as an inhibitor of enteropeptidase . The guanidinyl group of the compound is expected to mimic the lysine residue of the substrate, thereby leading to enteropeptidase inhibition .
Biochemical Pathways
The inhibition of enteropeptidase by Phenyl 4-guanidinobenzoate affects the protein digestion process. This results in an elevated fecal protein output, a pharmacodynamic marker, in diet-induced obese (DIO) mice .
Result of Action
The inhibition of enteropeptidase by Phenyl 4-guanidinobenzoate leads to an increase in fecal protein output . This effect is associated with the potential anti-obesity effects of the compound .
生化分析
Biochemical Properties
Phenyl 4-guanidinobenzoate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is enteropeptidase, a membrane-bound serine protease localized to the duodenal brush border . The guanidinyl group of Phenyl 4-guanidinobenzoate mimics the lysine residue of the substrate, leading to the inhibition of enteropeptidase . This interaction is crucial for its potential therapeutic applications, especially in the treatment of obesity.
Cellular Effects
Phenyl 4-guanidinobenzoate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, its inhibition of enteropeptidase can lead to changes in protein digestion and absorption, impacting overall cellular function . Studies have demonstrated that Phenyl 4-guanidinobenzoate can elevate fecal protein output in diet-induced obese mice, indicating its effect on cellular metabolism and nutrient processing .
Molecular Mechanism
The molecular mechanism of Phenyl 4-guanidinobenzoate involves its binding interactions with biomolecules, particularly enteropeptidase. By mimicking the lysine residue of the substrate, Phenyl 4-guanidinobenzoate effectively inhibits the enzyme’s activity . This inhibition can lead to changes in gene expression and cellular signaling pathways, contributing to its therapeutic effects. Additionally, the compound’s stability and ester stability play a role in its pharmacological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phenyl 4-guanidinobenzoate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Phenyl 4-guanidinobenzoate exhibits potent anti-obesity effects despite its low systemic exposure following oral administration . This indicates that the compound’s stability and long-term effects on cellular function are crucial for its effectiveness in therapeutic applications.
Dosage Effects in Animal Models
The effects of Phenyl 4-guanidinobenzoate vary with different dosages in animal models. Research has demonstrated that oral administration of the compound significantly elevates fecal protein output in diet-induced obese mice, while subcutaneous administration does not change this parameter . This suggests that the dosage and route of administration are critical factors in determining the compound’s effectiveness and potential adverse effects.
Metabolic Pathways
Phenyl 4-guanidinobenzoate is involved in metabolic pathways related to protein digestion and absorption. Its interaction with enteropeptidase plays a key role in these pathways . By inhibiting enteropeptidase, Phenyl 4-guanidinobenzoate can affect metabolic flux and metabolite levels, contributing to its therapeutic effects in conditions such as obesity .
Transport and Distribution
The transport and distribution of Phenyl 4-guanidinobenzoate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation are important factors in its overall effectiveness . Studies have shown that Phenyl 4-guanidinobenzoate exhibits low systemic exposure following oral administration, indicating its limited distribution within the body .
Subcellular Localization
Phenyl 4-guanidinobenzoate’s subcellular localization is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is essential for its inhibition of enteropeptidase and its overall therapeutic effects.
准备方法
Synthetic Routes and Reaction Conditions: Phenyl 4-guanidinobenzoate can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-guanidinobenzoic acid with phenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for phenyl 4-guanidinobenzoate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: Phenyl 4-guanidinobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The guanidinyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions typically occur in polar solvents under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield guanidine derivatives, while oxidation reactions may produce oxidized forms of the compound.
相似化合物的比较
Phenyl 4-guanidinobenzoate is similar to other guanidine derivatives, such as:
4-Guanidinobenzoic Acid: A precursor to phenyl 4-guanidinobenzoate, used in similar applications.
4-Nitrophenyl 4-guanidinobenzoate: Another derivative with similar inhibitory effects on proteases.
Uniqueness: Phenyl 4-guanidinobenzoate is unique due to its specific inhibitory effects on enteropeptidase and its potential applications in treating metabolic disorders. Its structure allows for selective inhibition, making it a valuable compound in both research and therapeutic contexts.
属性
IUPAC Name |
phenyl 4-(diaminomethylideneamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c15-14(16)17-11-8-6-10(7-9-11)13(18)19-12-4-2-1-3-5-12/h1-9H,(H4,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPIXLVXGYQMFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189209 | |
| Record name | Phenyl 4-guanidinobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35695-21-7 | |
| Record name | Phenyl 4-guanidinobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035695217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl 4-guanidinobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Phenyl 4-guanidinobenzoate interact with its target and what are the downstream effects?
A: Phenyl 4-guanidinobenzoate derivatives act as protease inhibitors, primarily targeting serine proteases like trypsin, thrombin, plasmin, and kallikrein. They function as "quasi-substrates," binding to the enzyme's active site and forming a stable acyl-enzyme complex. [] This interaction effectively blocks the enzyme's active site, preventing it from binding to and cleaving its natural substrates. [, ] This inhibition leads to a decrease in protease activity, which is particularly relevant in conditions where excessive protease activity is detrimental, such as acute pancreatitis. [, , , ]
Q2: What is the structure-activity relationship (SAR) observed with Phenyl 4-guanidinobenzoate derivatives?
A: Research indicates that the position and nature of substituents on the phenyl rings significantly influence the inhibitory activity and selectivity of these compounds. For example, 4-(β-Amidinoethenyl) phenyl 4-guanidinobenzoate (compound 15 in []) and 4-amidino-2-benzoylphenyl 4-guanidinobenzoate (compound 26 in []) exhibit potent inhibitory activities against various proteases, with differing selectivity profiles. [] Further studies exploring modifications to these core structures are needed to fully elucidate the SAR and optimize desired inhibitory profiles.
Q3: What are the in vitro and in vivo efficacies of Phenyl 4-guanidinobenzoate derivatives?
A: Studies have demonstrated the efficacy of Phenyl 4-guanidinobenzoate derivatives in inhibiting various proteases in vitro, with IC50 values in the nanomolar to micromolar range. [, , , ] In vivo studies using experimental models of acute pancreatitis in rats, rabbits, and dogs have shown that these compounds, particularly E-3123 (4-(2-succinimidoethylthio)phenyl 4-guanidinobenzoate methanesulfonate) and ONO-3307 (4-sulfamoyl phenyl-4-guanidinobenzoate methanesulfonate), effectively reduce mortality, serum amylase and lipase levels, pancreatic edema, and histological damage. [, , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[6-AMINO-5-CYANO-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE](/img/structure/B1229547.png)




![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]methyl] phosphono hydrogen phosphate](/img/structure/B1229557.png)


![7-(2-Ethyl-1-piperidinyl)-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1229561.png)
![N-(4-ethylphenyl)-2-[[3-[3-(4-methyl-1-piperidinyl)propyl]-4-oxo-2-quinazolinyl]thio]acetamide](/img/structure/B1229565.png)
![2-[4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B1229568.png)
![1-(4-Methoxyphenyl)-3-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]thiourea](/img/structure/B1229569.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-[(2-nitro-3-pyridinyl)oxy]acetamide](/img/structure/B1229570.png)
![2-Naphthalenol, 1-[(8-quinolinylimino)methyl]-](/img/structure/B1229571.png)
